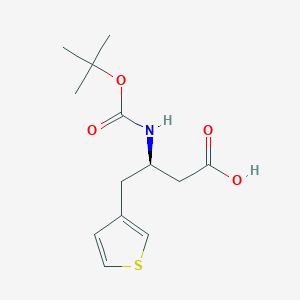
Boc-(R)-3-Amino-4-(3-thienyl)-butyric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Boc-®-3-Amino-4-(3-thienyl)-butyric acid, also known as ®-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid, is a compound used in various scientific research and industrial applications. It is characterized by the presence of a thienyl group, which is a sulfur-containing heterocycle, and a butyric acid moiety. This compound is often used in peptide synthesis and other organic chemistry applications due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Boc-®-3-Amino-4-(3-thienyl)-butyric acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of solvents like dichloromethane and reagents such as di-tert-butyl dicarbonate (Boc2O) and a base like triethylamine .
Industrial Production Methods
Industrial production of Boc-®-3-Amino-4-(3-thienyl)-butyric acid follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reliability of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Boc-®-3-Amino-4-(3-thienyl)-butyric acid undergoes various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thienyl group or the carboxylic acid moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions, especially after deprotection of the Boc group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction can lead to the formation of thiols or alcohols. Substitution reactions can introduce various functional groups onto the amino or carboxylic acid moieties .
Applications De Recherche Scientifique
Boc-®-3-Amino-4-(3-thienyl)-butyric acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and peptide chemistry.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Boc-®-3-Amino-4-(3-thienyl)-butyric acid involves its interaction with various molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, depending on its structural modifications. The thienyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity. The Boc group provides steric protection, allowing selective reactions at other functional sites .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid
- (S)-2-[(tert-Butoxycarbonyl)amino]-2-(3-thienyl)acetic acid
- ®-2-Amino-2-(3-thienyl)acetic acid
Uniqueness
Boc-®-3-Amino-4-(3-thienyl)-butyric acid is unique due to its specific stereochemistry and the presence of the Boc protecting group. This combination allows for selective reactions and modifications, making it a valuable compound in synthetic chemistry and research applications. Its structural features provide distinct reactivity patterns compared to other similar compounds .
Propriétés
IUPAC Name |
(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-thiophen-3-ylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4S/c1-13(2,3)18-12(17)14-10(7-11(15)16)6-9-4-5-19-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMIXJPLQPAOBBV-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CSC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CSC=C1)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-(7-Isopropyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid](/img/structure/B2652077.png)
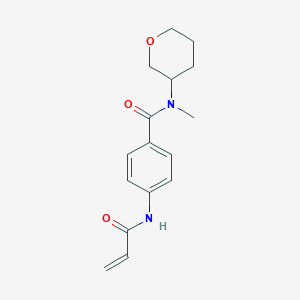

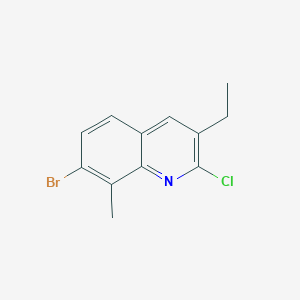
![5-[(4-Methoxyphenoxy)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B2652087.png)
![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 4-[(2-oxopyrrolidin-1-yl)methyl]benzoate](/img/structure/B2652089.png)
![N-(1-cyanocyclohexyl)-2-({5-[(4-methylpiperazin-1-yl)sulfonyl]pyridin-2-yl}sulfanyl)propanamide](/img/structure/B2652090.png)
![1-[(4-chlorophenyl)sulfonyl]-1,3a,4,11c-tetrahydro-3H-benzo[5,6]chromeno[4,3-c]isoxazole](/img/structure/B2652091.png)
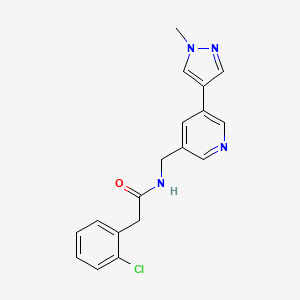
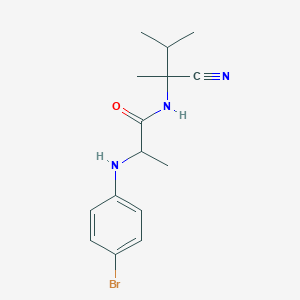
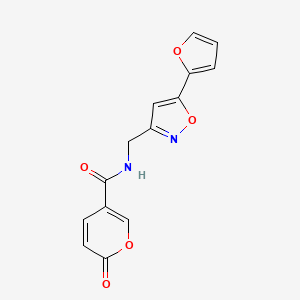
![[(2S,4R)-4-(Dimethylamino)-2-pyrrolidinyl]methanol dihydrochloride](/img/new.no-structure.jpg)
![4-[(dibutylamino)methyl]-7-hydroxy-8-methyl-2H-chromen-2-one](/img/structure/B2652098.png)
![(E)-4-(Dimethylamino)-N-[1-(hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-enamide](/img/structure/B2652099.png)
